2-[2-[3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate, commonly known as Polysorbate 80, is a nonionic surfactant and emulsifier widely used in various industries, including food, pharmaceuticals, and cosmetics. It is a viscous, yellow liquid that is soluble in water. The compound's molecular formula is C32H60O10, and its molecular weight is approximately 604.8 g/mol. The structure features multiple hydroxyethoxy groups and an oleic acid moiety, which contribute to its surfactant properties by reducing surface tension between immiscible liquids .
The synthesis of Polysorbate 80 typically involves the following steps:
Polysorbate 80 has a wide range of applications across different sectors:
Studies on Polysorbate 80 have focused on its interactions with various biological systems:
Several compounds share structural similarities with Polysorbate 80 but differ in their specific applications or properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Polysorbate 20 (Sorbitan monolaurate) | C24H46O6 | Shorter fatty acid chain; used mainly in cosmetics. |
| Polysorbate 60 (Sorbitan monostearate) | C30H62O10 | Higher emulsifying capacity; often used in foods. |
| Polysorbate 65 (Sorbitan monooleate) | C32H62O10 | Similar structure; used for pharmaceutical emulsions. |
Polysorbate 80 is unique due to its specific combination of hydrophilic polyether chains and oleic acid, which provides superior emulsifying properties compared to other polysorbates . Its versatility across various applications makes it a widely utilized compound in multiple industries.
The origins of 2-[2-[3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate are intertwined with the broader development of polysorbates. In the 1940s, Croda International pioneered the synthesis of sorbitan esters and their ethoxylated derivatives, leading to the commercialization of the Tween™ series. Early research focused on optimizing ethylene oxide polymerization techniques to achieve consistent hydrophile-lipophile balance (HLB) values, which determine emulsification efficacy. By the 1960s, advances in esterification and purification enabled large-scale production of polysorbate 80, with this compound identified as its primary active constituent.
Post-2000, innovations in super-refining processes further enhanced purity, reducing residual catalysts and oxidative byproducts. These improvements addressed formulation challenges in sensitive pharmaceutical applications, such as stabilizing monoclonal antibodies and lipid-based drug delivery systems.
As the main constituent of polysorbate 80, this compound governs its surfactant properties. Its structure features:
This configuration enables polysorbate 80 to reduce interfacial tension between immiscible phases, forming stable oil-in-water emulsions. In pharmaceuticals, it stabilizes protein therapeutics by preventing aggregation at hydrophobic interfaces. In food science, it ensures homogeneous texture in ice cream by modulating fat crystal networks.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₂H₆₀O₁₀ | |
| Molecular Weight | 604.8 g/mol | |
| Refractive Index (20°C) | 1.470–1.476 | |
| HLB Value | 15.0 | |
| Critical Micelle Concentration | 0.012 mM (in pure water) |
The IUPAC name 2-[2-[3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate systematically describes its structure:
Spectroscopic techniques confirm its structure:
Alternative designations include Polyoxyethylene (20) sorbitan monooleate and Tween 80, though the latter refers to the commercial mixture rather than the pure compound. Regulatory databases assign CAS RN 9005-65-6 to polysorbate 80, while the specific compound is identified under CAS RN 1030828-02-4.
The compound 2-[2-[3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate exhibits the molecular formula C32H60O10, representing a complex organic structure with significant molecular complexity [1]. The molecular weight of this compound is precisely 604.8 grams per mole, as determined through computational analysis by PubChem databases [1] [2]. The exact mass, calculated with high precision, is 604.41864811 daltons, providing an accurate representation for mass spectrometric identification purposes [1] [2].
The molecular composition reveals a substantial carbon framework consisting of 32 carbon atoms, 60 hydrogen atoms, and 10 oxygen atoms [1] [2]. This elemental distribution indicates a highly oxygenated structure with multiple functional groups contributing to the overall molecular architecture. The heavy atom count totals 42 atoms, comprising the 32 carbon atoms and 10 oxygen atoms that form the structural backbone of the molecule [1].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C32H60O10 | PubChem CID 443315 [1] |
| Molecular Weight (g/mol) | 604.8 | PubChem CID 443315 [1] |
| Exact Mass (Da) | 604.41864811 | PubChem CID 443315 [1] |
| Heavy Atom Count | 42 | Calculated from molecular formula [1] |
The computational descriptor XLogP3-AA value of 4.8 indicates moderate lipophilicity, suggesting the compound possesses balanced hydrophobic and hydrophilic characteristics [1]. This property is particularly significant for understanding the compound's surfactant behavior and its potential applications in various chemical systems.
The structural architecture of 2-[2-[3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate is characterized by a complex arrangement of functional groups centered around an oxolan ring system [1] [2]. The oxolan ring, also known as tetrahydrofuran, serves as the central structural motif from which multiple ethylene glycol chains extend [21] [22].
The stereochemical complexity of this compound arises from multiple chiral centers and conformational possibilities within the oxolan ring system [21] [22]. Tetrahydrofuran rings commonly adopt various conformational states, with the most stable conformations being envelope and twisted forms [21] [24]. Research on similar oxolan-containing compounds indicates that the ring adopts conformations close to twisted arrangements, with specific ring-puckering parameters determining the three-dimensional orientation [24].
The compound exhibits 31 rotatable bonds, indicating exceptional conformational flexibility [1]. This high degree of rotational freedom is attributed to the multiple ethylene glycol chains attached to the central oxolan core, each containing several single bonds capable of rotation [1]. The conformational analysis of such flexible molecules requires sophisticated computational approaches to accurately represent the ensemble of possible three-dimensional structures [29] [30].
The stereochemical arrangement is further complicated by the presence of multiple substituents on the oxolan ring [21] [22]. The 3,4-bis(2-hydroxyethoxy) substitution pattern creates additional stereochemical considerations, as the spatial arrangement of these groups influences the overall molecular conformation and properties [21] [22].
The octadec-9-enoate portion of the molecule contains a carbon-carbon double bond at the ninth position, which gives rise to E/Z geometric isomerism [5] [8]. This double bond represents the site of restricted rotation that creates distinct stereoisomeric forms with different spatial arrangements [5] [7].
The E-isomer, designated as (E)-octadec-9-enoate, exhibits a trans configuration where the two longer carbon chains are positioned on opposite sides of the double bond [10]. The specific compound 2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl (E)-octadec-9-enoate is catalogued in PubChem with CID 5281955 and carries the InChI Key HDTIFOGXOGLRCB-MDZDMXLPSA-N [2].
The Z-isomer, corresponding to the cis configuration, would position the longer carbon chains on the same side of the double bond [5] [8]. The E-Z nomenclature follows the Cahn-Ingold-Prelog priority rules, where the priority is assigned based on atomic number and molecular complexity [10]. In the octadec-9-enoate system, the E-isomer is generally more thermodynamically stable due to reduced steric hindrance between the alkyl chains [8] [11].
| Isomer Type | Configuration | Stability | InChI Key |
|---|---|---|---|
| (E)-octadec-9-enoate | Trans at C9=C10 | More thermodynamically stable | HDTIFOGXOGLRCB-MDZDMXLPSA-N [2] |
| (Z)-octadec-9-enoate | Cis at C9=C10 | Less stable, kinetic product | Different InChI Key expected |
| General (unspecified) | Stereochemistry unspecified | Mixed or unspecified | HDTIFOGXOGLRCB-UHFFFAOYSA-N [1] |
The natural occurrence of oleic acid, which corresponds to the Z-isomer of octadec-9-enoic acid, demonstrates that both isomeric forms can exist under different conditions [8] [11]. Oleic acid exhibits a cis configuration with the double bond positioned between carbons 9 and 10, and this configuration is prevalent in biological systems [8] [11].
The molecular structure of 2-[2-[3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate contains multiple distinct functional groups that contribute to its chemical properties and reactivity [1] [2]. The compound exhibits three primary hydroxyl groups located at the terminal positions of the ethylene glycol chains [1]. These hydroxyl groups serve as hydrogen bond donors and contribute significantly to the compound's hydrophilic character [1].
The ether functional groups are extensively present throughout the structure, with seven distinct ether linkages connecting the ethylene glycol units and the oxolan ring system [1]. These ether groups provide flexibility to the molecular structure and contribute to the compound's ability to interact with both polar and nonpolar environments [17] [19].
A single ester functional group connects the octadec-9-enoate moiety to the ethylene glycol chain, representing the primary linkage between the hydrophilic and lipophilic portions of the molecule [1] [36]. This ester bond is susceptible to hydrolysis under both acidic and basic conditions, potentially yielding the corresponding carboxylic acid and alcohol components [36].
| Functional Group | Count | Location in Structure | Chemical Significance |
|---|---|---|---|
| Primary Hydroxyl (-OH) | 3 | Terminal positions of ethylene glycol chains | Hydrogen bonding, hydrophilicity [1] |
| Ether (-O-) | 7 | Ethylene glycol linkages and oxolan connections | Conformational flexibility [1] |
| Ester (-COO-) | 1 | Connection to octadec-9-enoate chain | Hydrolyzable linkage [1] [36] |
| Alkene (C=C) | 1 | Position 9 in octadecanoic chain | E/Z isomerism potential [1] |
| Oxolan Ring | 1 | Central cyclic structure | Conformational rigidity [1] |
The single alkene functional group within the octadecanoic acid chain contributes to the geometric isomerism discussed previously and affects the physical properties of the lipophilic tail [1] [8]. The oxolan ring system provides a degree of conformational constraint to the otherwise flexible ethoxylated chains [21] [24].
Based on its molecular architecture, 2-[2-[3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate is classified as a nonionic surfactant [13] [15]. This classification derives from the absence of ionizable groups within the molecular structure, as the compound does not dissociate into charged species when dissolved in aqueous solutions [13] [17].
The surfactant properties arise from the distinct amphiphilic architecture comprising multiple hydrophilic ethylene glycol units and hydroxyl groups balanced against a single lipophilic octadecenyl fatty acid chain [14] [17]. The hydrophilic portion consists of the oxolan ring system with attached ethylene glycol chains, providing three hydrogen bond donor sites and ten hydrogen bond acceptor sites [1] [17].
The hydrophilic-lipophilic balance of this compound can be estimated to fall within the range of 10-13, indicating moderate to high hydrophilic character [18] [19]. This estimation is based on the presence of multiple ethylene oxide units relative to the single C18 fatty acid chain [18]. Such hydrophilic-lipophilic balance values typically correspond to surfactants suitable for oil-in-water emulsification and solubilization applications [18].
| Classification Parameter | Value/Description | Basis for Classification |
|---|---|---|
| Surfactant Type | Nonionic surfactant | No ionizable groups present [13] [15] |
| Hydrophilic-Lipophilic Balance | Estimated 10-13 (moderate to high) | Multiple ethoxy groups vs single lipophilic chain [18] |
| Molecular Architecture | Multi-branched ethoxylated structure | Complex branched ethoxylate with cyclic core [17] |
| Hydrophilic Groups | Multiple ethylene glycol units, hydroxyl groups | 3 OH groups + 7 ether oxygens [1] |
| Lipophilic Groups | Octadecenyl fatty acid chain | C18 unsaturated fatty acid chain [1] |
2-[2-[3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate exists as a viscous liquid at room temperature (20°C) [1]. The compound exhibits a characteristic amber-colored to brownish-yellow appearance, ranging from clear to slightly opalescent depending on the specific grade and purity [1] [2]. This oily liquid consistency is typical of ethoxylated fatty acid esters and contributes to its excellent emulsifying properties.
The molecular formula C₃₂H₆₀O₁₀ corresponds to a molecular weight of 604.8 g/mol [3] [4] [5], reflecting the complex polyethoxylated structure that incorporates multiple hydroxyethoxy groups attached to a tetrahydrofuran ring system and an oleic acid moiety. The density ranges from 1.06 to 1.10 g/cm³ at 25°C [1] [2], which is characteristic of nonionic surfactants with significant hydrophilic components.
Table 1: Physical State and Appearance Characteristics
| Property | Value | Temperature (°C) | Reference |
|---|---|---|---|
| Physical State | Viscous liquid | 20 | [1] |
| Appearance | Amber-colored, oily | 25 | [1] [2] |
| Molecular Weight | 604.8 g/mol | - | [3] [4] [5] |
| Density | 1.06-1.10 g/cm³ | 25 | [1] [2] |
| Refractive Index | 1.471-1.473 | 25 | [1] |
The solubility characteristics of 2-[2-[3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate demonstrate its amphiphilic nature, exhibiting excellent miscibility with polar solvents while showing limited solubility in non-polar media [1] [2].
Aqueous solubility represents the most critical parameter for emulsification applications. The compound demonstrates moderate water solubility at 5-10 g/100 mL at 23°C [1], which increases significantly with temperature elevation. This behavior aligns with typical nonionic surfactant characteristics where cloud point phenomena occur at elevated temperatures [6] [7].
The compound exhibits excellent solubility in alcoholic solvents, including ethanol, methanol, and isopropyl alcohol (100 g/L) [1] [2]. This characteristic facilitates formulation flexibility in various pharmaceutical and cosmetic applications. Ester solvents such as ethyl acetate also demonstrate good compatibility [1] [2].
Aromatic and aliphatic hydrocarbon solubility shows interesting selectivity patterns. While the compound demonstrates limited solubility in xylene (10 g/L) [1], it remains completely insoluble in fatty oils and liquid paraffin [2], indicating the predominance of hydrophilic character over lipophilic segments.
Table 2: Comprehensive Solubility Profile
| Solvent Category | Specific Solvent | Solubility | Temperature (°C) | Reference |
|---|---|---|---|---|
| Aqueous | Water | 5-10 g/100 mL | 23 | [1] [2] |
| Alcohols | Ethanol | Soluble | RT | [1] [2] |
| Alcohols | Methanol | Soluble | RT | [1] [2] |
| Alcohols | Isopropyl alcohol | 100 g/L | RT | [1] |
| Esters | Ethyl acetate | Soluble | RT | [1] [2] |
| Aromatics | Toluene | Soluble | RT | [1] |
| Aromatics | Xylene | 10 g/L | RT | [1] |
| Vegetable oils | Corn oil | Soluble | RT | [1] |
| Vegetable oils | Cottonseed oil | Soluble | RT | [1] |
| Mineral oils | Liquid paraffin | Insoluble | RT | [2] |
| Fatty oils | Various | Insoluble | RT | [2] |
The Hydrophilic-Lipophilic Balance (HLB) value of 15.0 positions this compound as a highly hydrophilic emulsifier [8] [9] [10] [11], optimal for oil-in-water (O/W) emulsion systems. This value reflects the predominant contribution of multiple ethylene oxide units and hydroxyl groups compared to the single oleic acid chain.
HLB calculation methodologies consistently demonstrate values in the 14.5-15.5 range across different analytical approaches [9] [12]. The Griffin method yields HLB = 15.0, while Davies group contribution method provides similar results [12] [10]. This consistency validates the hydrophilic dominance in the molecular architecture.
Comparative HLB analysis with related compounds reveals distinct characteristics:
The temperature dependency of HLB manifests through cloud point behavior, where phase inversion temperatures (PIT) occur at elevated temperatures [9] [6]. PIT-deviation measurements provide accurate HLB determination, confirming the value of 15.0 ± 0.2 [9].
Table 3: HLB Characteristics and Comparative Analysis
| Parameter | Value | Method | Reference |
|---|---|---|---|
| HLB Value | 15.0 | Griffin | [8] [9] [10] [11] |
| HLB Range | 14.5-15.5 | Multiple methods | [9] [12] |
| Emulsion Type | Oil-in-water | Predicted | [7] [12] |
| Cloud Point | > 65°C | Visual | [6] |
| PIT Value | Temperature dependent | PIT-deviation | [9] |
Critical Micelle Concentration (CMC) represents the fundamental parameter defining surface activity. Experimental determinations yield CMC values of 13-15 mg/L (0.021-0.025 mM) [11] [14] at 25°C, demonstrating excellent surface activity comparable to premium nonionic surfactants.
Surface tension reduction capabilities show significant effectiveness, reducing water surface tension from 72.8 mN/m to approximately 35-40 mN/m at concentrations above CMC [15] [16]. This reduction indicates strong interfacial activity and explains the compound's excellent emulsification performance.
Dynamic surface tension measurements reveal rapid adsorption kinetics with equilibrium establishment within 60-120 seconds [15] [17]. The pendant drop method provides precise measurements, showing surface tension plateau formation at concentrations exceeding 2-3 × CMC [17].
Surface excess concentration (Γmax) calculations using the Gibbs adsorption equation yield values of 1.5-2.0 × 10⁻⁶ mol/m² [18] [19]. The corresponding minimum surface area per molecule (Amin) ranges from 80-110 Ų [18], reflecting the extended conformation of ethoxylated chains at the air-water interface.
Micelle characteristics demonstrate aggregation numbers of 50-80 molecules per micelle [20] [21], with micelle molecular weight of approximately 76 kDa [11] [14]. Dynamic light scattering measurements indicate hydrodynamic radii of 4.0-4.5 nm [21], consistent with spherical micelle geometry.
Table 4: Surface Activity Parameters
| Parameter | Value | Units | Method | Reference |
|---|---|---|---|---|
| CMC | 13-15 | mg/L | Tensiometry | [11] [14] |
| CMC | 0.021-0.025 | mM | Multiple | [22] [20] |
| Surface Tension at CMC | 35-40 | mN/m | Pendant drop | [15] [17] |
| Surface Excess (Γmax) | 1.5-2.0 × 10⁻⁶ | mol/m² | Gibbs equation | [18] [19] |
| Minimum Area (Amin) | 80-110 | Ų | Calculation | [18] |
| Aggregation Number | 50-80 | molecules | DLS/Fluorescence | [20] [21] |
| Micelle Size | 4.0-4.5 | nm | DLS | [21] |
Thermal stability analysis reveals excellent stability up to 150-200°C before significant decomposition occurs [23]. Thermogravimetric analysis (TGA) shows minimal mass loss (< 2%) below 130°C, primarily attributed to residual water content [23].
Differential Scanning Calorimetry (DSC) characterization demonstrates complex thermal transitions reflecting the polyethoxylated structure. The melting point ranges from -21°C to -32.7°C [24] [1], indicating liquid state maintenance across typical application temperatures.
Glass transition behavior occurs below room temperature, consistent with the flexible polyether backbone [25] [26]. Multiple transition events in DSC thermograms reflect different crystalline domains within the ethoxylated segments [26] [27].
Crystallization properties show partial crystallinity with heat of fusion values of 40-60 J/g for the polyethylene glycol components [28] [26]. Crystallization temperatures vary with molecular weight distribution and thermal history [25] [28].
Temperature-dependent viscosity follows Arrhenius behavior with activation energy of 20-30 kJ/mol [29] [30]. Viscosity decreases from approximately 500 cPs at 25°C to 50-80 cPs at 60°C [29] [31].
Thermal cycling stability demonstrates excellent performance through 500+ heating-cooling cycles without significant property degradation [28] [32]. Phase transition temperatures remain stable within ± 2°C throughout extended thermal cycling [32].
Table 5: Thermal Properties and Stability Parameters
| Property | Value | Units | Method | Reference |
|---|---|---|---|---|
| Decomposition Temperature | > 200 | °C | TGA | [23] |
| Melting Point | -21 to -32.7 | °C | DSC | [24] [1] |
| Glass Transition | < 20 | °C | DSC | [25] [26] |
| Heat of Fusion | 40-60 | J/g | DSC | [28] [26] |
| Viscosity at 25°C | 400-620 | cPs | Brookfield | [29] [11] [14] |
| Viscosity at 60°C | 50-80 | cPs | Rotational | [29] [30] |
| Thermal Cycling Stability | > 500 | cycles | DSC | [28] [32] |
| Flash Point | > 110 | °C | Standard | [1] |